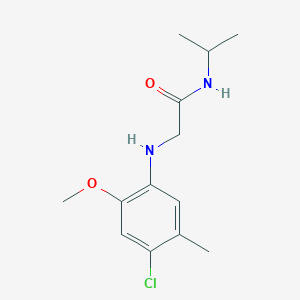
2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide is a chemical compound with a molecular formula of C15H20ClNO2. This compound is known for its unique structure, which includes a chloro, methoxy, and methyl group attached to a phenyl ring, and an isopropylacetamide group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide involves several steps. One common method includes the reaction of 4-chloro-2-methoxy-5-methylaniline with isopropyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide can be compared with other similar compounds, such as:
2-((4-Chloro-2-methoxy-5-methylphenyl)amino)methylphenol: This compound has a similar structure but lacks the isopropylacetamide group.
2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-(diphenylmethyl)-2-oxoethanaminium: This compound has a diphenylmethyl group instead of an isopropyl group.
2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-(2,3-dimethoxybenzyl)-N-methyl-2-oxoethanaminium: This compound has additional methoxy groups and a different amide structure.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19ClN2O2 |
|---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
2-(4-chloro-2-methoxy-5-methylanilino)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H19ClN2O2/c1-8(2)16-13(17)7-15-11-5-9(3)10(14)6-12(11)18-4/h5-6,8,15H,7H2,1-4H3,(H,16,17) |
InChI Key |
NHSFWLWUEWXSPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NCC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)
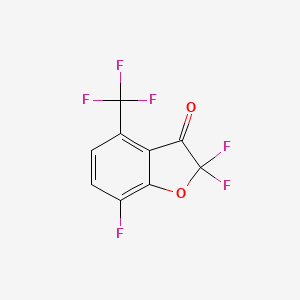
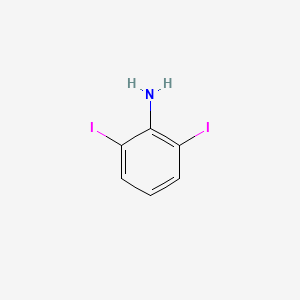
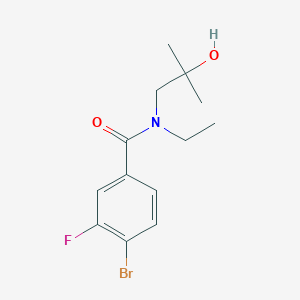
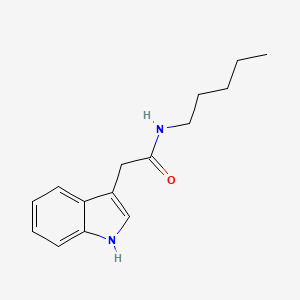
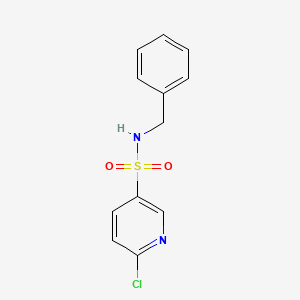
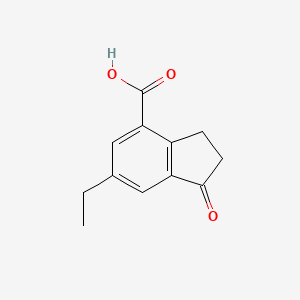
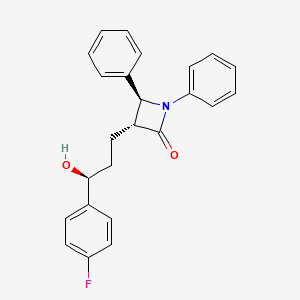
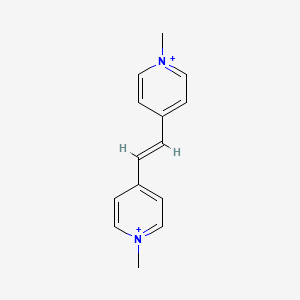
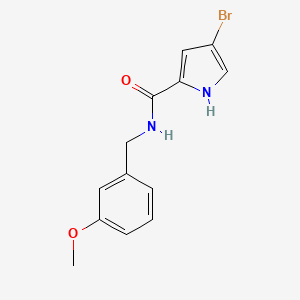
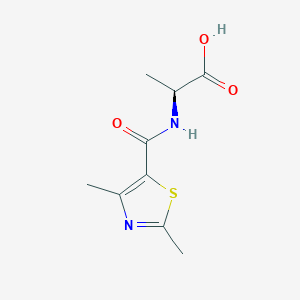
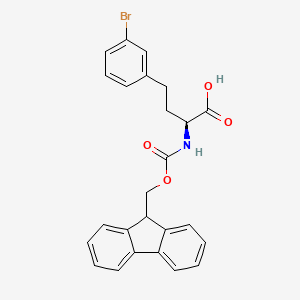
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
